2-FURYL[4-(PROPYLSULFONYL)PIPERAZINO]METHANONE
Description
2-FURYL[4-(PROPYLSULFONYL)PIPERAZINO]METHANONE is a synthetic organic compound that belongs to the class of piperazine derivatives It is characterized by the presence of a furan ring, a piperazine ring, and a propylsulfonyl group
Properties
IUPAC Name |
furan-2-yl-(4-propylsulfonylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4S/c1-2-10-19(16,17)14-7-5-13(6-8-14)12(15)11-4-3-9-18-11/h3-4,9H,2,5-8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIVWLUXRJPUQBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCN(CC1)C(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-FURYL[4-(PROPYLSULFONYL)PIPERAZINO]METHANONE typically involves the following steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with a suitable sulfonyl chloride, such as propylsulfonyl chloride, under basic conditions to form the propylsulfonyl piperazine intermediate.
Introduction of the Furan Ring: The intermediate is then reacted with a furan derivative, such as furan-2-carboxylic acid, in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-FURYL[4-(PROPYLSULFONYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Propylsulfide derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as a ligand for various biological targets, including enzymes and receptors.
Medicine: Preliminary studies suggest its potential as an antimicrobial and anticancer agent.
Industry: It can be used in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-FURYL[4-(PROPYLSULFONYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. For instance, as an antimicrobial agent, it may inhibit the activity of essential bacterial enzymes, leading to cell death. As an anticancer agent, it may interfere with cellular signaling pathways, inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-FURYL[4-(1H-INDOL-4-YL)PIPERAZINO]METHANONE: This compound also contains a furan and piperazine ring but differs in the substituent on the piperazine ring.
2-FURYL[4-(ARALKYL)PIPERAZINO]METHANONE: This compound has an aralkyl group instead of a propylsulfonyl group.
Uniqueness
2-FURYL[4-(PROPYLSULFONYL)PIPERAZINO]METHANONE is unique due to the presence of the propylsulfonyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable scaffold for drug development and materials science.
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